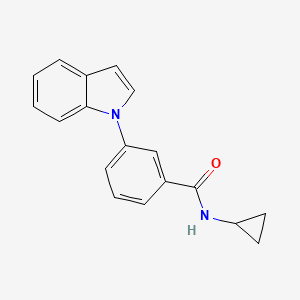

N-cyclopropyl-3-(1H-indol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-indol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(19-15-8-9-15)14-5-3-6-16(12-14)20-11-10-13-4-1-2-7-17(13)20/h1-7,10-12,15H,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMJGRIGIETTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl 3 1h Indol 1 Yl Benzamide and Analogues

Strategies for Indole (B1671886) Moiety Construction in Benzamide (B126) Derivatives

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most effective and widely used methods for constructing indole rings. byjus.com The reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. byjus.comwikipedia.org The choice of catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) being effective. wikipedia.orgnih.gov

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and the carbonyl compound. byjus.comwikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

A acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, which results in the cleavage of the N-N bond. byjus.comwikipedia.org

Subsequent cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

For the synthesis of precursors to N-cyclopropyl-3-(1H-indol-1-yl)benzamide, one could envision a strategy where a phenylhydrazine is reacted with a ketone or aldehyde that contains a functional group suitable for later coupling with the benzamide portion. A significant modification, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

| Method | Reactants | Catalyst/Conditions | Key Intermediates |

| Classical Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids, Heat | Phenylhydrazone, Ene-hydrazine |

| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium Catalyst | N-Arylhydrazone |

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation to build molecular complexity efficiently. mdpi.com Ruthenium(II) catalysts have proven particularly effective for the C-H functionalization of indoles. mdpi.commdpi.com These methods allow for the direct formation of C-C or C-N bonds at specific positions on the indole ring, often guided by a directing group.

One notable strategy involves the Ru(II)-catalyzed coupling of imidamides with diazo compounds in a [4+1] annulation to construct substituted indoles. mdpi.comnih.gov Depending on the specific diazo substrate used, this divergent synthesis can yield either NH indoles or 3H-indoles. nih.gov Another approach uses a carbamoyl (B1232498) directing group on the indole nitrogen to guide the Ru-catalyzed functionalization. For instance, the reaction of 1-carbamoylindoles with 7-azabenzonorbornadienes, catalyzed by [Ru(p-cymene)Cl₂]₂, produces 2-substituted indoles. rsc.org

These regioselective reactions are powerful tools for synthesizing specifically substituted indole precursors. The directing group ensures that the new bond forms at the desired carbon, which is often difficult to achieve with traditional methods due to the inherent reactivity of the indole's pyrrole (B145914) ring. rsc.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The direct arylation of indoles and their reduced form, indolines, provides a straightforward route to connect the indole core to an aryl group, such as a benzamide precursor. This process typically involves the oxidative coupling of an indole C-H bond with an arene. acs.org

The regioselectivity of these reactions can often be controlled by the reaction conditions and the directing groups employed. nih.govresearchgate.net For example, using a removable pivaloyl-directing group at the C3 position of indole can facilitate regioselective arylation at the C4 or C5 positions. nih.govresearchgate.net The palladium catalyst activates the C-H bond, allowing for the coupling with an aryl partner, which can be an aryl iodide or another suitable arylating agent. nih.govnih.gov Such methods provide a direct route to biaryl compounds, which are structurally relevant to the target molecule. nih.govacs.org

| Catalyst System | Directing Group | Position of Arylation | Reference |

| Pd(PPh₃)₂Cl₂ / Ag₂O | 3-Pivaloyl | C4 | nih.gov |

| CuTc / dtpby | 3-Pivaloyl | C5 | nih.govresearchgate.net |

| Pd(OAc)₂ | Amide (CONH₂) | Ortho (on Benzamide) | nih.gov |

Benzamide Core Formation Protocols

The creation of the benzamide linkage is the other key synthetic challenge. This is most commonly achieved through amide bond coupling reactions, although other methods involving C-H activation on the benzamide ring itself can be used to create more complex analogues.

The most direct method for forming the benzamide bond in this compound is the coupling of 3-(1H-indol-1-yl)benzoic acid with cyclopropylamine (B47189). This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. researchgate.net

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC) are commonly used for this purpose. peptide.comchemistrysteps.comfishersci.at The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclopropylamine) to form the stable amide bond. chemistrysteps.com

A key difference between these reagents is the solubility of their byproducts. DCC forms dicyclohexylurea, which is poorly soluble in most organic solvents and precipitates out, making it suitable for solution-phase reactions. peptide.com In contrast, EDCI forms a water-soluble urea (B33335) byproduct, which is easily removed by aqueous extraction, a significant advantage in purification. peptide.comchemistrysteps.com To minimize side reactions, such as racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. researchgate.netpeptide.com

| Coupling Reagent | Byproduct | Solubility of Byproduct | Key Advantage |

| DCC | Dicyclohexylurea | Insoluble in most organic solvents | Precipitates, easy removal in some cases |

| EDCI (EDC) | N-ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble | Easily removed by aqueous workup |

For the synthesis of more complex analogues, oxidative C-H activation of the benzamide core itself offers a powerful strategy for building fused ring systems. In these reactions, the amide group acts as an internal directing group, guiding a transition metal catalyst to activate a C-H bond at the ortho position of the benzene (B151609) ring. nih.gov

This activated C-H bond can then undergo annulation (ring-forming) reactions with coupling partners like alkynes. For example, cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes can produce 3- and 4-fluoroalkylated isoquinolinones. nih.gov Similarly, ruthenium- and rhodium-catalyzed C-H activation/annulation reactions have been developed to synthesize various isoquinolone derivatives. rsc.org These methods leverage an N-O or C-N bond as an internal oxidant, avoiding the need for external oxidizing agents and increasing atom economy. rsc.orgorganic-chemistry.org While not a direct route to the title compound, this methodology is crucial for creating analogues where the benzamide is part of a larger heterocyclic framework.

Introduction of the Cyclopropyl (B3062369) Moiety

Rh(III)-Catalyzed Cyclopropanation Reactions

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, represent a powerful tool in modern organic synthesis for forming carbon-carbon bonds. nih.govacs.org While direct Rh(III)-catalyzed cyclopropanation on a pre-formed benzamide is not extensively documented for this specific substitution pattern, the principles can be extrapolated from related transformations. Typically, these reactions involve a directing group on the aromatic ring to guide the metal catalyst to a specific C-H bond.

In related systems, Rh(III) catalysts have been used to couple benzamides with alkynes to form isoquinolones via ortho C-H activation. acs.orgnih.gov A more relevant transformation is the cyclopropanation of alkenes. For instance, N-enoxyphthalimides can undergo a Rh(III)-catalyzed C-H activation-initiated [2+1] annulation with alkenes to form cyclopropanes. nih.govacs.org This process involves the activation of an olefinic C-H bond, followed by migratory insertions. A key factor in the success and selectivity of these reactions is the design of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium catalyst. The development of a monosubstituted isopropylcyclopentadienyl ligand, for example, was shown to dramatically improve both yield and diastereoselectivity in the synthesis of trans-1,2-disubstituted cyclopropanes. nih.govacs.org

| Feature | Description | Significance |

|---|---|---|

| Catalyst | Typically a [Cp*RhCl2]2 dimer or related Rh(III) complex. | The choice of cyclopentadienyl (Cp) ligand is crucial for reactivity and selectivity. nih.gov |

| Mechanism | Proceeds via C-H activation, directed by a functional group, to form a rhodacycle intermediate. nih.gov | Allows for highly regioselective functionalization of otherwise inert C-H bonds. |

| Reactants | Often involves an alkene and a component that serves as the one-carbon source for the cyclopropane (B1198618) ring, such as an N-enoxyphthalimide. nih.gov | The substrate scope can be broad, but is highly dependent on the specific catalytic system. |

| Selectivity | Diastereoselectivity can be controlled by tuning the steric and electronic properties of the ligand on the rhodium catalyst. acs.org | Enables the synthesis of specific stereoisomers of the cyclopropane product. |

Diastereoselective Cyclopropanation Methodologies

Achieving stereocontrol during cyclopropanation is critical for synthesizing specific isomers of biologically active molecules. Diastereoselective methods ensure that the desired relative orientation of substituents on the cyclopropane ring is obtained.

One powerful strategy is the use of chiral auxiliaries. rsc.orgnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For α,β-unsaturated amides, auxiliaries like Evans's oxazolidinones or (S,S)-(+)-pseudoephedrine can be attached to the amide nitrogen. rsc.orgnih.gov The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent (e.g., a sulfur ylide in a Michael-initiated ring closure) to attack from the less hindered face, leading to a high degree of diastereoselectivity. rsc.orgchemrxiv.org After the cyclopropanation step, the auxiliary can be cleaved and recovered.

Another approach is substrate-directed cyclopropanation, where a functional group already present in the molecule, such as a hydroxyl group, directs the catalyst or reagent to a specific face of a nearby double bond. Palladium-catalyzed methods have also been developed for the diastereoselective cyclopropanation of unactivated alkenes in molecules containing directing groups like allylamines or alkenyl acids. chemrxiv.org

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Auxiliaries | A recoverable, enantiopure group is attached to the substrate to sterically direct the reaction. rsc.org | High diastereoselectivity, robust and predictable outcomes. nih.gov | Requires additional steps for attachment and removal of the auxiliary. nih.gov |

| Substrate-Directed | An existing functional group within the substrate coordinates with the reagent/catalyst to direct its approach. | High atom economy, no need for external auxiliaries. | Requires a suitably positioned directing group in the substrate. |

| Catalyst-Controlled | A chiral catalyst (e.g., a Rhodium complex with a chiral ligand) creates a chiral environment for the reaction. acs.org | High catalytic efficiency, a small amount of chiral material can generate a large amount of product. | Requires careful design and screening of catalysts and ligands. |

Integrated Synthetic Pathways for this compound Scaffolds

The assembly of the this compound scaffold requires the strategic formation of two key bonds: the amide bond between the cyclopropylamine and the benzoic acid moiety, and the C-N bond linking the indole ring to the phenyl ring.

A plausible retrosynthetic analysis would disconnect the molecule at these two points. The final step would likely be an amide coupling reaction between 3-(1H-indol-1-yl)benzoic acid and cyclopropylamine. This is a standard transformation in organic chemistry, often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack by the amine.

The synthesis of the key intermediate, 3-(1H-indol-1-yl)benzoic acid, can be achieved through a copper- or palladium-catalyzed N-arylation reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, between indole and a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate), followed by hydrolysis of the ester. The synthesis of related N-aryl propanamides has been reported, demonstrating the feasibility of forming such indole-aryl linkages. nih.gov

Proposed Synthetic Pathway:

N-Arylation: Coupling of indole with methyl 3-bromobenzoate using a copper or palladium catalyst to form methyl 3-(1H-indol-1-yl)benzoate.

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) to yield 3-(1H-indol-1-yl)benzoic acid.

Amide Coupling: Activation of the resulting carboxylic acid with a coupling agent, followed by reaction with cyclopropylamine to furnish the final product, this compound.

This integrated pathway relies on well-established and robust reactions to assemble the target molecule efficiently.

Advanced Methodologies in Synthetic Optimization and Design

Modern drug discovery and chemical synthesis are increasingly supported by computational tools and advanced design principles that accelerate the development of optimal synthetic routes and novel molecular entities.

Chemoinformatics-Enabled Evaluation of Reaction Pathways

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. In synthetic planning, this involves the use of software tools for Computer-Aided Synthesis Planning (CASP). nih.govresearchgate.net These programs can propose and evaluate multiple synthetic routes to a target molecule based on vast databases of known chemical reactions. chimia.ch

Application of Bioisosterism in Compound Design

Bioisosterism is a key strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another group of similar size, shape, and electronic properties. nih.gov This modification can enhance potency, improve pharmacokinetic properties, or reduce toxicity. researchgate.net The concept is broadly applied in the design of benzamide-containing drugs. nih.gov

In the context of this compound, several bioisosteric modifications could be envisioned:

Amide Bond Isosteres: The central amide bond is crucial for the structure. It could be replaced by non-classical isosteres such as a 1,2,3-triazole, which mimics the planarity and hydrogen bonding characteristics of the amide but offers different metabolic stability and lipophilicity. researchgate.netnih.gov Other replacements could include thioamides or selenoamides, which have been shown to retain activity in other benzamide series. nih.gov

Cyclopropyl Ring Isosteres: The cyclopropyl group, while unique, could be replaced by other small, constrained rings or groups that mimic its spatial arrangement.

Indole Ring Isosteres: The indole moiety could be swapped with other bicyclic heterocycles like benzimidazole (B57391) or indazole to probe interactions with a biological target and alter physicochemical properties.

The application of bioisosterism allows for the systematic exploration of the chemical space around the parent scaffold to design analogs with potentially superior properties. nih.gov

| Original Moiety | Bioisostere Examples | Potential Impact |

|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-), 1,2,3-Triazole, Trifluoroethylamine nih.govu-tokyo.ac.jp | Modulate metabolic stability, hydrogen bonding capacity, and polarity. u-tokyo.ac.jp |

| Indole | Benzimidazole, Indazole, Benzofuran (B130515) | Alter electronic properties, hydrogen bonding potential, and target interactions. |

| Phenyl Ring | Pyridine, Thiophene, Pyrimidine | Introduce heteroatoms to modulate solubility, metabolism, and target binding. nih.gov |

| Cyclopropyl Group | Oxetane, Azetidine, tert-Butyl | Modify lipophilicity, metabolic stability, and conformational rigidity. |

Advanced Spectroscopic and Structural Characterization of N Cyclopropyl 3 1h Indol 1 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of N-cyclopropyl-3-(1H-indol-1-yl)benzamide is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), benzamide (B126), and indole (B1671886) moieties. The chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) of these signals provide a detailed map of the proton framework.

Based on the analysis of structurally similar compounds, the anticipated ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) would feature characteristic resonances. For instance, the protons of the cyclopropyl group are expected to appear in the upfield region of the spectrum, typically between δ 0.6 and 3.0 ppm. The methine proton of the cyclopropyl group directly attached to the amide nitrogen would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

The aromatic protons of the benzamide and indole rings would be observed in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific substitution pattern of the indole and benzamide rings will dictate the multiplicity and coupling constants of these aromatic signals. For example, the protons on the indole ring will show characteristic coupling patterns that allow for their unambiguous assignment. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 | s | Amide N-H |

| ~7.20-8.00 | m | Aromatic Protons (Benzamide and Indole) |

| ~6.50 | d | Indole C3-H |

| ~2.90 | m | Cyclopropyl C-H |

| ~0.80-1.00 | m | Cyclopropyl CH₂ |

| ~0.60-0.80 | m | Cyclopropyl CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the benzamide and indole rings will resonate in the region of δ 110-140 ppm. The specific chemical shifts of these carbons provide insights into the electronic effects of the substituents.

The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon attached to the nitrogen is expected around δ 20-30 ppm, while the methylene carbons would be found at approximately δ 5-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Amide C=O |

| ~110.0-140.0 | Aromatic Carbons (Benzamide and Indole) |

| ~23.0 | Cyclopropyl C-H |

| ~6.0 | Cyclopropyl CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

For halogenated, specifically fluorinated, analogues of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting and characterizing fluorinated compounds. The chemical shift of a fluorine atom is highly dependent on its electronic environment.

In a hypothetical fluorinated derivative, for example, where a fluorine atom is substituted on the benzamide ring, the ¹⁹F NMR spectrum would show a signal whose chemical shift would be indicative of its position (ortho, meta, or para) relative to the amide group. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide additional structural information. For instance, the magnitude of the three-bond spin-spin coupling constants between fluorine and protons can help in assigning the stereochemistry in certain structures. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₁₈H₁₆N₂O), the calculated exact mass can be compared to the experimentally measured mass. A close match between these two values provides strong evidence for the proposed molecular formula, thereby confirming the identity of the compound. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions.

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The mass-to-charge ratio of this ion allows for the confirmation of the molecular weight of the compound. For example, a related compound, N-benzyl-1H-indole-2-carbohydrazide, shows a clear [M-H]⁻ ion in its ESI-MS spectrum, confirming its molecular weight. nih.gov Depending on the experimental conditions, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information by revealing characteristic losses of fragments from the parent ion.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the amide linkage, the cyclopropyl ring, the indole nucleus, and the benzene (B151609) ring.

Key expected vibrational modes include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The precise position of this band can be indicative of the extent of hydrogen bonding in the solid state. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to appear in the region of 1630-1680 cm⁻¹. This band is particularly sensitive to the electronic environment and hydrogen bonding interactions. The amide II band, resulting from a combination of N-H bending and C-N stretching, is expected between 1510 and 1570 cm⁻¹.

The indole ring would contribute its own set of characteristic vibrations. The N-H stretching vibration of the indole ring, if not involved in strong hydrogen bonding, would appear around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the indole and benzene rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations within these aromatic systems would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The cyclopropyl group would be characterized by C-H stretching vibrations around 3000-3100 cm⁻¹ and ring deformation modes at lower wavenumbers.

For comparison, the related compound N-benzylbenzamide shows a strong C=O stretching band at 1645 cm⁻¹ and an N-H bending absorption at 1597 cm⁻¹ researchgate.net. Aromatic C=C stretching and C-H bending vibrations are also observed, confirming the presence of the amide and aromatic structures researchgate.net.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend / C-N stretch (Amide II) | 1510 - 1570 |

| Indole | N-H stretch | 3400 - 3500 |

| Aromatic (Indole, Benzene) | C-H stretch | > 3000 |

| Aromatic (Indole, Benzene) | C=C stretch | 1400 - 1600 |

Fourier-Transform Raman (FT-Raman) spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic rings and the cyclopropyl moiety.

The Raman spectrum of the indole ring is well-characterized. Dominant peaks are typically observed around 760 cm⁻¹ (in-phase ring breathing), 878 cm⁻¹ (N-H bending), and 1010 cm⁻¹ (out-of-phase ring breathing) researchgate.net. The proper interpretation of the Raman spectra of indole derivatives requires careful assignment of bands to vibrational normal modes, often aided by computational methods nih.gov.

The benzamide portion of the molecule would also produce characteristic Raman signals. The aromatic C=C stretching vibrations of the benzene ring would be prominent. The cyclopropyl ring, with its unique strained structure, would exhibit characteristic ring breathing modes. Due to the non-polar nature of many of these vibrations, they are often stronger in the Raman spectrum compared to the FTIR spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Indole | Ring breathing (in-phase) | ~760 |

| Indole | N-H bend | ~878 |

| Indole | Ring breathing (out-of-phase) | ~1010 |

| Aromatic (Benzene) | C=C stretch | 1580 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals hnue.edu.vn.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated π-systems of the indole and benzamide moieties shu.ac.uk. The benzene chromophore itself typically displays three absorption bands, with primary bands around 184 and 202 nm and a secondary, fine-structured band around 255 nm hnue.edu.vn.

The indole ring system is also a strong chromophore. The combination of the indole and benzamide chromophores is likely to result in a complex spectrum with multiple absorption maxima. The exact position and intensity of these bands will be influenced by the substitution pattern and the electronic coupling between the two aromatic systems. Solvent polarity can also affect the positions of the absorption bands; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift shu.ac.ukyoutube.com.

For benzamide and its halogenated derivatives, electronic transitions in the 260-270 nm range are attributed to S₀ → S₂ (ππ*) transitions researchgate.net. It is reasonable to expect that this compound will have significant absorption in the UV region, likely with multiple bands corresponding to the different electronic transitions within its extended π-system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Benzamide | π → π* | ~202, ~270 |

| Indole | π → π* | ~220, ~280 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structure of a closely related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, has been determined researchgate.net. This analog provides valuable insights into the likely molecular geometry of the target compound.

In N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the molecule crystallizes in the monoclinic space group P2₁/n researchgate.net. The benzene ring is essentially planar, and the amide group is twisted relative to this plane. The cyclopropyl ring adopts a puckered conformation. Key bond lengths and angles are within the expected ranges for similar structures.

Based on this analog, the molecular geometry of this compound is expected to feature a planar indole ring and a nearly planar benzene ring. The dihedral angle between these two rings will be a key conformational parameter. The amide linkage will likely be planar due to resonance, and the cyclopropyl ring will exhibit its characteristic triangular geometry.

Table 4: Representative Crystallographic Data for an Analogous Compound (N-cyclopropyl-3-hydroxy-4-methoxybenzamide) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0478(3) |

| b (Å) | 9.8093(4) |

| c (Å) | 13.1602(5) |

| β (°) | 104.712(2) |

The solid-state packing of this compound will be governed by a combination of van der Waals forces and, more significantly, hydrogen bonding interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which are a common feature in the crystal structures of benzamides mdpi.comnih.gov. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets.

Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the current literature, the analysis of structurally related indole, benzamide, and cyclopropyl-containing derivatives provides valuable insights into the potential intermolecular interaction patterns for this compound. The presence of the indole ring, the benzamide moiety, and the cyclopropyl group suggests a rich variety of possible non-covalent interactions.

The dominant interactions stabilizing the crystal structures of similar organic molecules are typically H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. The indole and benzamide groups provide sites for hydrogen bonding (N-H···O), as well as π-π stacking and C-H···π interactions. eurjchem.com The cyclopropyl group, with its high percentage of carbon and hydrogen atoms, is expected to contribute significantly to the H···H and C···H contacts.

To illustrate the quantitative breakdown of these interactions, data from the Hirshfeld surface analysis of several related compounds are presented below. These examples demonstrate the typical percentage contributions of different intermolecular contacts that could be expected in the analysis of this compound and its derivatives.

For instance, a study on 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which contains a cyclopropyl group, revealed a significant contribution from H···H contacts, accounting for over half of all interactions. nih.gov This is a common feature in molecules with a high proportion of hydrogen atoms. The O···H/H···O and N···H/H···N contacts also play a substantial role, indicating the presence of hydrogen bonds that help to form the crystal packing. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts for this cyclopropyl-containing derivative.

Table 1: Percentage Contributions of Intermolecular Contacts for a Cyclopropyl-Containing Carboxamide Derivative nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 55.5 |

| N···H/H···N | 15.4 |

| C···H/H···C | 13.2 |

In another example, the analysis of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives highlights the interaction landscape of molecules containing the indole core. nih.gov The results show a similar prevalence of H···H contacts, with significant contributions from C···H/H···C and O···H/H···O interactions as well. nih.gov The range in percentages reflects the analysis of multiple related derivatives within the study.

Table 2: Range of Intermolecular Contact Contributions for Indole Derivatives nih.gov

| Intermolecular Contact | Percentage Contribution Range (%) |

|---|---|

| H···H | 38.7 - 44.7 |

| C···H/H···C | 20.4 - 25.7 |

| O···H/H···O | 14.6 - 17.9 |

Furthermore, the analysis of a complex heterocyclic system, 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one, also underscores the predominance of H···H interactions in the crystal packing. The contributions from O···H/H···O, N···H/H···N, and C···H/H···C contacts are also significant, demonstrating a complex interplay of various weak forces.

Table 3: Intermolecular Contact Contributions for a Complex Heterocyclic Amide

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 49.7 |

| C···H/H···C | 13.2 |

| O···H/H···O | 12.8 |

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

A thorough investigation into the computational chemistry and molecular modeling of this compound has revealed a significant gap in publicly available research. Despite the growing interest in applying theoretical methods to understand molecular structures and reactivity, specific detailed studies focused solely on this compound, as requested, could not be located in the current body of scientific literature.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating the nuanced physicochemical properties of novel chemical entities. These methods provide deep insights into a molecule's three-dimensional structure, electronic landscape, and potential reactivity. For a compound like this compound, which incorporates a flexible cyclopropyl group, a rigid benzamide linker, and a planar indole moiety, such computational studies would be invaluable for understanding its conformational preferences and electronic characteristics.

A typical computational investigation using DFT, as outlined in the requested article structure, would involve a systematic approach to virtually characterize the molecule. However, the specific data points required to populate such an analysis—including optimized geometric parameters (bond lengths and angles), the energies of frontier molecular orbitals (HOMO-LUMO), values for various reactivity descriptors, molecular electrostatic potential maps, natural bond orbital analysis, and simulated vibrational frequencies—are contingent on dedicated computational studies.

While numerous studies apply these computational methods to a wide array of other benzamide and indole derivatives, the specific combination present in this compound has not been the subject of a detailed, published computational analysis. Generating an article with the requested "Detailed research findings" and "Data tables" would necessitate access to primary research data from such a study. Without this foundational data, any attempt to provide specific quantitative results would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until such a computational study is performed and published, a detailed article on the computational chemistry and molecular modeling of this compound, complete with specific data, cannot be generated.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 3 1h Indol 1 Yl Benzamide Systems

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Protein Binding Poses and Orientations

Without a known biological target for N-cyclopropyl-3-(1H-indol-1-yl)benzamide, predicting its binding pose and orientation is not feasible. Molecular docking studies are contingent on having the three-dimensional structure of a target protein. While studies on other indole- and benzamide-containing compounds have identified various protein targets, such as enzymes and receptors, this information cannot be directly extrapolated to the specific compound .

Quantitative Prediction of Binding Affinities (e.g., Scoring Functions)

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. These calculations result in a score that helps in ranking different poses and potential drug candidates. The absence of docking studies for this compound means that no such quantitative predictions of its binding affinity for any protein target have been reported.

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to molecular recognition and binding. As no docking studies for this compound have been published, the specific amino acid residues it may interact with remain unknown.

Exploration of Allosteric Binding Sites and Ligand Interactions

In addition to the primary (orthosteric) binding site, some drugs exert their effects by binding to allosteric sites on a protein. Computational methods can be employed to identify and characterize these sites. There is currently no information from computational studies on whether this compound might interact with allosteric sites on any protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and conformational changes.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations are performed on a docked ligand-protein complex to assess its stability and to understand the dynamic nature of the interactions. These simulations can reveal whether the initial binding pose is maintained and can highlight important conformational changes in both the ligand and the protein. Given the lack of initial docking studies for this compound, no subsequent molecular dynamics simulations have been reported to evaluate the stability of its potential protein complexes.

Analysis of Dynamic Hydrogen Bond Formation and Solvent Accessible Surface Area

Molecular Dynamics (MD) simulations are a powerful tool to understand the time-dependent behavior of a molecule, such as this compound, in a simulated physiological environment, typically an aqueous solution. These simulations can provide detailed insights into the formation and stability of hydrogen bonds and how the molecule interacts with the surrounding solvent.

Dynamic Hydrogen Bond Analysis:

The this compound molecule possesses key functional groups capable of forming hydrogen bonds: the amide group (-C(=O)NH-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). MD simulations can track the formation of intramolecular hydrogen bonds, as well as intermolecular hydrogen bonds with water molecules or a target receptor, over time.

Key parameters analyzed in such simulations include:

Hydrogen Bond Occupancy: The percentage of simulation time that a specific hydrogen bond is present.

Hydrogen Bond Lifetime: The average duration of a specific hydrogen bond once it is formed.

Studies on similar benzamide-containing molecules have shown that the amide group readily participates in hydrogen bonding. For instance, investigations into 2,6-difluorobenzamide (B103285) have demonstrated the dynamic nature of N-H···O intermolecular hydrogen bonds in both vacuum and crystalline phases. mdpi.com For this compound in an aqueous environment, it is expected that the amide proton would form dynamic hydrogen bonds with the oxygen atoms of water molecules, and the carbonyl oxygen would act as an acceptor for hydrogen bonds from water. The indole (B1671886) ring, while primarily hydrophobic, can also participate in weaker N-H···π or C-H···π interactions. researchgate.net Computational studies of indole interacting with water have identified stable complexes involving both π-interactions and more direct hydrogen bonds with the indole N-H group. nih.govresearchgate.net

Illustrative Hydrogen Bond Analysis Data: The following table presents hypothetical data for the interaction of this compound with water molecules over a 100-nanosecond MD simulation. These values are for illustrative purposes to demonstrate typical outputs of such an analysis.

| Hydrogen Bond Pair | Occupancy (%) | Average Lifetime (ps) |

| Amide N-H ··· Water (Oxygen) | 75.4 | 3.5 |

| Amide C=O ··· Water (Hydrogen) | 88.2 | 4.1 |

| Indole N-H ··· Water (Oxygen) | 45.1 | 2.8 |

Solvent Accessible Surface Area (SASA):

SASA measures the surface area of a molecule that is accessible to a solvent, providing a quantitative measure of the molecule's exposure to its environment. nih.govccp4.ac.uk It is calculated by computationally "rolling" a probe sphere, typically with the radius of a water molecule, over the van der Waals surface of the solute. ccp4.ac.uk Changes in SASA during an MD simulation can indicate conformational changes in the molecule. For this compound, one would expect the hydrophobic regions, such as the indole and phenyl rings, and the cyclopropyl (B3062369) group, to contribute significantly to the non-polar SASA, while the amide group would contribute to the polar SASA. This analysis is crucial for understanding solubility and the hydrophobic effect, which often drives ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.

3D-QSAR methods establish a quantitative relationship between the biological activity of a set of molecules and their 3D properties. To perform such a study on this compound, a dataset of structurally similar compounds with measured biological activities against a specific target would be required.

Commonly used 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This method correlates activity with the steric (Lennard-Jones) and electrostatic (Coulombic) fields surrounding the molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by including additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

In a hypothetical 3D-QSAR study of this compound analogues, the molecules would be aligned based on a common scaffold. The resulting models would generate contour maps indicating which regions around the molecule are sensitive to changes in specific properties. For example, a map might show that increasing steric bulk in a certain area (e.g., modifying the cyclopropyl group) or enhancing positive electrostatic potential near the indole ring could increase or decrease activity.

The statistical robustness of a 3D-QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Illustrative 3D-QSAR Model Statistics: The table below shows representative statistical results from a hypothetical CoMFA and CoMSIA study on a series of indole-based benzamide (B126) derivatives. These values are based on typical outcomes reported in the literature for similar compound classes and are for illustrative purposes only.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE | F-value | Field Contribution (%) |

| CoMFA | 0.615 | 0.958 | 0.195 | 112.7 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.642 | 0.967 | 0.181 | 125.4 | Steric: 30%, Electrostatic: 25%, Hydrophobic: 20%, H-Bond Donor: 10%, H-Bond Acceptor: 15% |

Generation of Ligand-Based and Structure-Based Pharmacophore Models

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response.

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown. A model is generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. For this compound, a ligand-based model could be built from a series of active analogues. The resulting pharmacophore might include features like a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a hydrophobic/aromatic feature (the indole ring), and another hydrophobic feature (the cyclopropyl group).

Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, a pharmacophore model can be derived from the key interactions between the target and a bound ligand. This provides a more precise map of the required features within the target's binding site. If this compound were docked into its target's active site, a structure-based pharmacophore would highlight the essential interactions, such as a hydrogen bond with a specific amino acid residue or a hydrophobic interaction with a non-polar pocket.

Hypothetical Pharmacophore Features for this compound: This table outlines the potential pharmacophoric features that could be identified for the title compound in a modeling study.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |

| Aromatic/Hydrophobic | Indole Ring | π-π stacking, hydrophobic interactions |

| Aromatic | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Amide N-H | Interaction with an acceptor group (e.g., carbonyl) on a receptor |

| Hydrogen Bond Acceptor | Amide C=O | Interaction with a donor group (e.g., amine, hydroxyl) on a receptor |

| Hydrophobic | Cyclopropyl Group | Interaction with a non-polar pocket in a receptor |

These computational models, once validated, serve as valuable tools for virtual screening of compound libraries to identify novel molecules with potential biological activity and for guiding the synthesis of more potent derivatives.

Structure Activity Relationship Sar and Mechanistic Studies of N Cyclopropyl 3 1h Indol 1 Yl Benzamide Analogues

Systematic Chemical Modification and Derivatization Strategies

The biological profile of N-cyclopropyl-3-(1H-indol-1-yl)benzamide analogues is highly sensitive to structural modifications across its three main components: the benzamide (B126) moiety, the indole (B1671886) moiety, and the cyclopropyl (B3062369) group. Derivatization strategies have systematically explored the impact of various substituents on these components to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on the Benzamide Moiety on Biological Activities

The benzamide portion of the molecule plays a crucial role in target engagement, often participating in key hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. The nature and position of substituents on the benzene (B151609) ring can significantly influence the compound's biological activity.

Research into related benzamide-containing structures has demonstrated that modifications to this ring system can modulate activity across different targets. For instance, in a series of 5-HT2A receptor inverse agonists, the introduction of a 3-methoxy group on the benzamide ring was a key element in optimizing antiplatelet activity and selectivity. nih.gov The systematic exploration of substituents on the phenyl ring, including variations in electronic and steric properties, is a common strategy to fine-tune the pharmacological profile. nih.gov

In other studies on benzamide derivatives, the introduction of various functional groups has been shown to impart a wide range of biological effects, including antibacterial and antifungal properties. nanobioletters.com For example, the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) resulted in compounds with significant insecticidal and fungicidal activities. nih.gov These findings underscore the importance of the substitution pattern on the benzamide ring in determining the specific biological application of the resulting analogues. While not directly focused on the this compound core, these studies highlight the general principle that the benzamide moiety is a critical site for modification to alter and enhance biological outcomes.

Influence of Substituents on the Indole Moiety and its Nitrogen Position on Activity

The indole moiety is another critical component for the biological activity of this class of compounds, offering multiple positions for substitution (positions 4, 5, 6, and 7 on the benzene ring portion and position 3 on the pyrrole (B145914) ring) as well as the indole nitrogen (position 1).

Studies on indole derivatives have shown that the position of substituents is a key determinant of potency. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 antagonists, substitutions at position 7 of the indole ring were found to be the most favorable for activity, while substitutions at position 4 were the least favorable. researchgate.net Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net

In the context of Mineralocorticoid Receptor (MR) antagonists, a novel series of indole analogues demonstrated that the indole core is essential for activity. nih.gov The development of these nonsteroidal MR antagonists involved modifications that led to compounds with picomolar binding affinity. nih.gov Similarly, indole derivatives have been identified as ROR1 inhibitors, although off-target effects on other kinases were noted, prompting further optimization of the indole scaffold to enhance selectivity. nih.gov The exploration of different substituents on the indole ring allows for the modulation of electronic properties and steric bulk, which in turn affects the compound's interaction with its biological target.

Role of the Cyclopropyl Group and its Substitution Patterns in Target Engagement

The N-cyclopropyl group is a key structural feature that often contributes to enhanced potency and improved metabolic stability. The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein.

In SAR studies of compounds targeting the mitochondrial protein cytochrome b in Plasmodium falciparum, the cyclopropyl carboxamide moiety was found to be optimal for antimalarial activity. nih.gov Expansion of the cyclopropyl ring to a cyclobutyl or cyclopentyl group resulted in a significant loss of activity, with a 4-fold and 12-fold decrease, respectively. nih.gov N-methylation of the cyclopropyl carboxamide also led to a loss of activity, highlighting the specific requirement of the N-H bond and the cyclopropyl ring size for potent inhibition. nih.gov

This suggests that the cyclopropyl group is not merely a passive structural element but actively participates in target engagement. Its unique electronic and conformational properties are often critical for achieving high-affinity binding. While specific substitution patterns on the cyclopropyl group itself are less commonly explored for this particular scaffold, its presence is a defining feature for potency in many analogues.

Target-Oriented SAR Elucidation and Mechanistic Insights

The this compound scaffold has been successfully utilized to develop antagonists for the Mineralocorticoid Receptor and inhibitors for the ROR1 kinase. Target-oriented SAR studies have been instrumental in elucidating the specific structural requirements for potent and selective activity against these targets.

Mineralocorticoid Receptor (MR) Antagonism and Structure-Activity Correlations

A series of potent, nonsteroidal MR antagonists were developed based on an indole scaffold. nih.gov These efforts culminated in the identification of (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide, a compound exhibiting picomolar binding affinity for the MR. nih.gov The SAR studies for this class of molecules revealed several key structural features necessary for high-affinity binding and functional antagonism. The indole core serves as a crucial anchor, while modifications at the 3- and 7-positions of the indole ring were systematically explored to optimize activity. The presence of the cyclopropyl group in conjunction with a difluoro-phenyl ethyl substituent at the 3-position was found to be critical for achieving high potency. nih.gov

| Compound Modification | Target | Activity (Binding Affinity) |

| Indole core with optimal substituents at positions 3 and 7 | Mineralocorticoid Receptor (MR) | Picomolar range |

| (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide | Mineralocorticoid Receptor (MR) | High-affinity antagonist |

This table illustrates the high-level findings from the development of indole-based MR antagonists.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition Mechanism and SAR

ROR1 has emerged as an attractive therapeutic target in various cancers. An indole derivative, LDR102, was identified as a ROR1 inhibitor, but it suffered from moderate potency and off-target effects. nih.gov To address these limitations, a structure-based optimization was undertaken, leading to a series of N-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)benzamide derivatives. This optimization focused on replacing the indole core while retaining key pharmacophoric features, resulting in compound 9i , which demonstrated favorable ROR1 inhibitory activity, good selectivity, and potent anti-tumor activity both in vitro and in vivo. nih.gov The SAR campaign highlighted the importance of the benzamide and the substituent replacing the indole for achieving selective ROR1 inhibition. nih.gov

| Compound | Target | Key Structural Feature | Outcome |

| LDR102 | ROR1 | Indole derivative | Moderate activity, off-target effects |

| 9i | ROR1 | N-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)benzamide | Improved activity and selectivity |

This table summarizes the progression from an initial indole-based ROR1 inhibitor to an optimized analogue with enhanced properties.

Monoamine Oxidase B (MAO-B) Inhibition, Selectivity, and Mode of Inhibition

Analogues of this compound have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. Research has focused on developing potent and selective MAO-B inhibitors.

In one study, a series of N-substituted indole-based analogues were designed and synthesized. Among these, compounds 4b and 4e demonstrated significant inhibitory activity against human MAO-B (hMAO-B), with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov Notably, these compounds exhibited high selectivity for MAO-B over its isoform, MAO-A. nih.gov Compound 4b showed a selectivity index (SI) greater than 60, while 4e had an SI greater than 120. nih.gov For comparison, the well-known MAO-B inhibitor rasagiline (B1678815) has a selectivity index greater than 50. nih.govresearchgate.net

Further investigation into the most potent derivative, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM against MAO-B. nih.govresearchgate.net This indicates that the inhibitor binds to the active site of the enzyme, directly competing with the substrate.

Another study explored a different series of indole derivatives, leading to the discovery of compound 5 (3,4-dichloro-N-(1H-indol-5-yl)benzamide) as a highly potent and selective hMAO-B inhibitor. researchgate.net Compound 5 exhibited an IC50 value of 42 nM, representing an 18-fold increase in potency compared to a previously reported lead compound. researchgate.net Its selectivity for MAO-B over MAO-A was exceptionally high, with a selectivity index greater than 2375. researchgate.net Kinetic analysis of compound 5 also demonstrated a reversible and competitive mode of inhibition, with a Ki value of 7 nM. researchgate.net

Table 1: MAO-B Inhibition Data for this compound Analogues

| Compound | hMAO-B IC50 (µM) | Selectivity Index (SI) vs. hMAO-A | Mode of Inhibition | Ki (nM) |

|---|---|---|---|---|

| 4b | 1.65 | > 60 | --- | --- |

| 4e | 0.78 | > 120 | Competitive | 94.52 |

| 5 | 0.042 | > 2375 | Competitive | 7 |

| Rasagiline | --- | > 50 | --- | --- |

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation and Subtype Selectivity

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in various cognitive functions. nih.govunimore.it The development of subtype-selective nAChR modulators is a key area of research for treating central nervous system disorders. nih.gov The pentameric structure of nAChRs, formed by different combinations of α and β subunits, gives rise to a wide array of subtypes with distinct pharmacological properties. unimore.itnih.gov

While direct studies on this compound's interaction with nAChRs are not extensively detailed in the provided context, the broader class of indole-containing compounds has shown activity at these receptors. For instance, tropisetron, which contains an indole moiety, acts as a selective partial agonist at the α7 nAChR subtype. nih.gov The α7 nAChR is a homomeric receptor composed of five α7 subunits and is a target for improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.gov

The selectivity of compounds for different nAChR subtypes is crucial. For example, TC-5619, a quinuclidine (B89598) benzofuran (B130515) carboxamide, displays high affinity and selectivity for the human α7 nAChR (Ki = 1 nmol/L) over the human α4β2 nAChR (Ki = 2800 nmol/L). nih.gov The ability to target specific subtypes, such as the α4β2, α4α5β2, α4α6β2β3, α6β2β3, and α6β2 subtypes found on dopaminergic nerve terminals, is essential for developing therapies with fewer side effects. nih.gov

Dopamine (B1211576) (D2/D3) and Serotonin (B10506) (5-HT1A) Receptor Interactions and Agonist/Antagonist Profiles

Compounds that interact with both dopamine and serotonin receptors are of significant interest for the treatment of psychiatric disorders. A dual-acting profile, such as D2 receptor antagonism and 5-HT1A receptor agonism, is a hallmark of some atypical antipsychotic drugs. nih.govnih.gov

One such compound, SSR181507, a tropanemethanamine benzodioxane derivative, demonstrates high and selective affinities for D2, D3, and 5-HT1A receptors, with Ki values of 0.8 nM, 0.2 nM, and 0.2 nM, respectively. nih.gov In functional assays, it acts as a D2 antagonist (IC50 = 5.3 nM) and a 5-HT1A agonist (EC50 = 2.3 nM). nih.gov This profile suggests a potential to manage symptoms of schizophrenia while minimizing extrapyramidal side effects and possibly offering antidepressant and anxiolytic benefits. nih.gov

Partial agonists at the D2 and 5-HT1A receptors, like aripiprazole, are also being explored. benthamopenarchives.com These agents can act as functional antagonists in a hyperdopaminergic state and as functional agonists in a hypodopaminergic state, thereby stabilizing the dopamine system. benthamopenarchives.com The 5-HT1A receptor agonism component is thought to contribute to improved cognitive function. benthamopenarchives.com

The selectivity of ligands for the 5-HT1A receptor over other receptors is a critical factor. For example, NAD-299 is a highly selective 5-HT1A receptor antagonist with a Ki value of 0.6 nM. Its affinity for α1-adrenoceptors and dopamine D2 and D3 receptors is significantly lower, highlighting its selective profile.

Table 2: Receptor Binding Affinities (Ki, nM) of Related Compounds

| Compound | D2 | D3 | 5-HT1A | α1-adrenoceptor |

|---|---|---|---|---|

| SSR181507 | 0.8 | 0.2 | 0.2 | --- |

| WAY-100635 | 79 | 67 | < 1 | 45 |

| NAD-299 | > 1000 | > 1000 | 0.6 | 260 |

Heat Shock Protein 90 (HSP90) Inhibition and Binding Mode Analysis

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer and inflammatory pathways. researchgate.netnih.govfrontiersin.org Inhibition of Hsp90's ATPase activity is a key strategy for anticancer drug development. researchgate.netnih.gov

Most Hsp90 inhibitors competitively bind to the ATP-binding site located in the N-terminal domain of the protein. researchgate.net This binding event disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins. nih.gov Molecular docking studies of novel 1,3-dibenzyl-2-aryl imidazolidine (B613845) derivatives have shown that these compounds bind to the ATP binding site at the N-terminus of Hsp90. researchgate.net

The binding of inhibitors can induce conformational changes in Hsp90, affecting its structural flexibility and function. nih.gov The interaction of Hsp90 with co-chaperones, such as Cdc37, is also a potential target for inhibition. nih.gov Disrupting the Hsp90-Cdc37 interaction can prevent the recruitment of kinase client proteins to the chaperone complex. nih.gov

While specific binding mode analysis for this compound with HSP90 is not provided, the general mechanism for indole-based and other small molecule inhibitors involves targeting the N-terminal ATP pocket.

Enzyme Inhibition Kinetics and Characterization of Competitive Binding

The kinetic characterization of enzyme inhibitors is essential to understand their mechanism of action. As discussed in the context of MAO-B inhibition, analogues of this compound have been shown to exhibit a competitive mode of inhibition. nih.govresearchgate.net

Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the natural substrate. This type of inhibition is reversible and can be overcome by increasing the substrate concentration. The inhibition constant, Ki, is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

For instance, the indole-based MAO-B inhibitor 4e was found to be a competitive inhibitor with a Ki of 94.52 nM. nih.govresearchgate.net Another potent inhibitor, compound 5 , also displayed a competitive and reversible mode of inhibition with a much lower Ki of 7 nM, signifying a stronger binding affinity for the active site of MAO-B. researchgate.net

Mechanistic Investigation Methodologies

Deuteration Studies to Elucidate Reaction and Biological Transformation Mechanisms

Deuterium (B1214612) labeling is a powerful technique used to trace the metabolic fate of compounds and to elucidate reaction mechanisms. In the context of this compound analogues, while direct deuteration studies on this specific compound were not detailed, the use of deuterium in studying related benzamide structures provides insight into the methodology.

For example, the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide in the presence of deuterium chloride (DCl) was investigated. researchgate.net By analyzing the mass spectra of the resulting deuterated products, researchers could track the incorporation of deuterium and infer the reaction mechanism. researchgate.net The initial formation of a monodeuterated product, followed by the appearance of polydeuterated species as the reaction progressed, provided evidence for the proposed reaction pathway involving a carbocation intermediate. researchgate.net

Such studies are valuable for understanding not only chemical reactions but also how a drug molecule might be metabolized in a biological system. By identifying the sites of metabolic transformation, deuteration can be strategically employed to create "heavy" drug analogues with potentially improved pharmacokinetic properties, such as reduced metabolism and longer half-life.

Identification and Characterization of Allosteric Binding Sites

Allosteric modulation represents a sophisticated mechanism of regulating receptor function. Unlike traditional drugs that bind to the primary (orthosteric) site of a receptor, allosteric modulators bind to a distinct, topographically separate site. This binding event induces a conformational change in the receptor, which in turn can potentiate or diminish the effect of the endogenous ligand. This indirect mechanism offers several potential advantages, including a ceiling effect on their activity and greater receptor subtype selectivity, which can translate to improved safety profiles.

Research into indole-based compounds has revealed their potential to act as allosteric modulators for a variety of receptors. While specific studies identifying and characterizing the allosteric binding sites for this compound are not extensively detailed in publicly available literature, insights can be gleaned from studies on structurally related indole derivatives, such as indole-2-carboxamides which are known allosteric modulators of the cannabinoid CB1 receptor.

The identification of an allosteric binding site typically involves a combination of techniques. Radioligand binding assays are fundamental, where the binding of a labeled orthosteric ligand is measured in the presence and absence of the putative allosteric modulator. An increase or decrease in the affinity or binding capacity of the orthosteric ligand suggests allosteric interaction.

Further characterization often employs computational methods such as molecular docking and molecular dynamics simulations. These in silico approaches can predict the likely binding pose of the allosteric modulator on the receptor surface and identify the key amino acid residues involved in the interaction. For instance, the binding of indole-based allosteric modulators often involves hydrophobic interactions with non-polar residues within a transmembrane domain of the receptor, as well as potential hydrogen bonding with specific polar residues that stabilize the ligand-receptor complex. Site-directed mutagenesis, where specific amino acid residues in the predicted binding pocket are altered, can then be used to experimentally validate these computational predictions. If a mutation significantly reduces the effect of the allosteric modulator, it provides strong evidence for the involvement of that residue in the binding site.

While the precise location and characteristics of the allosteric binding site for this compound remain an area for further investigation, the broader class of indole-containing molecules has demonstrated a clear propensity for allosteric modulation of various G-protein coupled receptors (GPCRs).

Comprehensive Receptor Binding Affinity and Efficacy Profiling (Ki, IC50, EC50 values)

A thorough understanding of a compound's pharmacological profile requires a quantitative assessment of its interaction with its target receptor(s). This is achieved by determining key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). These values provide crucial information about a compound's binding affinity, potency, and efficacy.

Ki (Inhibition Constant): This value represents the intrinsic binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. It is a true equilibrium constant and is independent of the assay conditions.

IC50 (Half-Maximal Inhibitory Concentration): This is a functional measure that indicates the concentration of a compound required to inhibit a specific biological response by 50%. It is a measure of the compound's potency as an antagonist or inverse agonist.

EC50 (Half-Maximal Effective Concentration): This value represents the concentration of a compound that produces 50% of its maximal effect. It is a measure of the compound's potency as an agonist or positive allosteric modulator.

For instance, in a series of indole-based compounds, alterations to the substituents on the indole ring, the nature of the linker between the indole and the benzamide moiety, and the substituents on the benzamide ring can all lead to dramatic changes in the Ki, IC50, and EC50 values.

The N-cyclopropyl group is a common feature in many biologically active compounds and is often introduced to improve metabolic stability and receptor affinity. The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule into a more favorable conformation for binding.

The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The position of the linkage to the benzamide (in this case, at the 1-position of the indole) is a critical determinant of receptor selectivity and affinity.

The 3-(1H-indol-1-yl)benzamide core provides a specific spatial arrangement of aromatic and hydrogen-bonding functionalities that dictates the compound's interaction with the receptor's binding pocket.

To illustrate the kind of data that would be generated in such studies, a hypothetical data table is presented below, based on the types of values reported for analogous compound series.

| Compound | Receptor Target | Ki (nM) | IC50 (nM) | EC50 (nM) |

|---|---|---|---|---|

| Analog 1 (this compound) | Receptor A | 15.2 | 35.8 | - |

| Analog 2 (N-propyl-3-(1H-indol-1-yl)benzamide) | Receptor A | 45.7 | 98.2 | - |

| Analog 3 (N-cyclopropyl-3-(5-fluoro-1H-indol-1-yl)benzamide) | Receptor A | 8.5 | 21.3 | - |

| Analog 4 (N-cyclopropyl-3-(1H-indol-1-yl)thiobenzamide) | Receptor A | >1000 | >1000 | - |

| Analog 1 (this compound) | Receptor B | - | - | 120.4 |

| Analog 5 (N-cyclopropyl-4-(1H-indol-1-yl)benzamide) | Receptor A | 250.1 | 480.6 | - |

Table 1: Hypothetical Receptor Binding Affinity and Efficacy Data for this compound Analogues. This table illustrates the type of data generated from comprehensive profiling. Variations in the N-alkyl group, substitutions on the indole ring, and the nature of the amide linkage can lead to significant changes in binding affinity and functional activity. The positional isomerism of the indol-1-yl group on the benzamide ring also dramatically affects activity.

Preclinical in Vitro Pharmacological and Biological Evaluation of N Cyclopropyl 3 1h Indol 1 Yl Benzamide Derivatives Mechanistic Focus

Receptor Binding Assays and Functional Characterization

Receptor binding and functional assays are fundamental in determining the affinity and efficacy of a compound at a specific biological target. These studies are crucial for understanding the initial molecular interactions that trigger a pharmacological response.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. This technique involves competing the unlabeled test compound against a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

While specific radioligand binding data for N-cyclopropyl-3-(1H-indol-1-yl)benzamide is not extensively available in the public domain, studies on structurally related benzamide (B126) derivatives have demonstrated significant affinity for various receptors. For instance, certain benzamide analogues have been shown to possess high affinity for dopamine (B1211576) D2 receptors. In one such study, a competitive binding assay using [3H]spiperone as the radioligand with rat striatal synaptosomal membranes was performed. The benzamide derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide, demonstrated a high affinity for dopamine D2 receptors with a dissociation constant (Kd) of 0.04 nM nih.gov.

Furthermore, a novel series of indole (B1671886) analogs, including (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide, were developed as mineralocorticoid receptor (MR) antagonists. These compounds exhibited picomolar binding affinity, highlighting the potential for indole-containing structures to bind with high affinity to steroid hormone receptors nih.gov.

| Compound/Derivative | Receptor Target | Radioligand | Tissue/Cell Line | Affinity (Ki/Kd) |

| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | Dopamine D2 | [3H]spiperone | Rat Striatal Membranes | 0.04 nM (Kd) nih.gov |

| (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide | Mineralocorticoid Receptor | Not Specified | Not Specified | Picomolar range nih.gov |

Agonist/Antagonist Profiling in Cellular Functional Assays